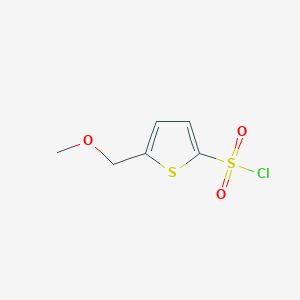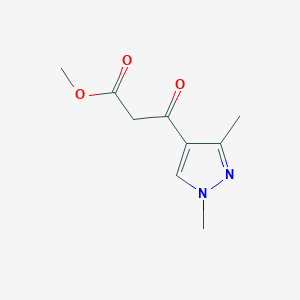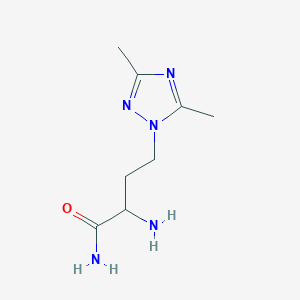
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Methoxylation: Adding a methoxy group to the benzene ring.
Fluorination: Introducing a fluorine atom to the benzene ring.
Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .
Analyse Chemischer Reaktionen
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 2-Fluoro-5-methoxybenzenesulfonyl chloride
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Eigenschaften
Molekularformel |
C7H5ClFNO5S |
|---|---|
Molekulargewicht |
269.64 g/mol |
IUPAC-Name |
4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3 |
InChI-Schlüssel |
DSFQYTSRQCMGGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)

![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)

![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)




![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)

![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)

